Enantiomeric Purity: A Direct Comparison with the Racemic Mixture
A key differentiator is the enantiomeric purity (ee) achievable for (R)-piperidine-3-carboxamide. A patented process for optical resolution using optically active lactic acid demonstrates that the (R)-enantiomer can be isolated with an optical purity of 98.0% ee [1]. This is in stark contrast to the racemic mixture (nipecotamide, CAS 4138-26-5), which by definition has an ee of 0% [2]. The (S)-enantiomer, prepared under the same conditions, was obtained with a purity of 99.0% ee [1].
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 98.0% ee |
| Comparator Or Baseline | Racemic nipecotamide (CAS 4138-26-5) baseline of 0% ee; (S)-enantiomer (CAS 88495-55-0) at 99.0% ee |
| Quantified Difference | +98.0% ee compared to the racemate; -1.0% ee compared to the (S)-enantiomer under the same resolution method |
| Conditions | Optical resolution via diastereomeric salt formation with D-lactic acid, purity determined by HPLC area normalization method [1] |
Why This Matters
For procurement, this data confirms the availability of high-purity (R)-enantiomer, essential for avoiding unwanted stereoisomers in asymmetric synthesis.
- [1] Watanabe, Y., Ohtani, Y. (2012). Process for production of optically active nipecotamide. U.S. Patent Application Publication No. US 2012/0123128 A1. U.S. Patent and Trademark Office. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11797, Nipecotamide. https://pubchem.ncbi.nlm.nih.gov/compound/Nipecotamide View Source
